molecular formula C12H16BN3O2 B1442229 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine CAS No. 1169690-88-3

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine

Cat. No. B1442229
M. Wt: 245.09 g/mol
InChI Key: ZPGVBVUVOXWXDJ-UHFFFAOYSA-N
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Patent
US08937064B2

Procedure details

To a stirred solution of compound 13g (14.3 mmol) in DMF (90 mL), was added 4,6-dichloropyrimidine (14.3 mmol), K3PO4, (42.7 mmol) and PCy3 (1.4 mmol) at rt. The mixture was purged with Ar for 45 min, Pd2(dba)3 (0.70 mmol) added and again the mixture purged with Ar for 30 min and heated to 100° C. for 1 h. The reaction was cooled to rt, EtOAc (800 mL) added, and the mixture filtered through Celite®. The combined filtrate was washed with water (3×200 mL), 2N aq. HCl solution (400 mL), sat. aq. NaHCO3 and brine solution (200 mL). The organic layer was dried (Na2SO4), filtered and concentrated to give a crude compound as a brown residue. The crude compound 7f was purified by column chromatography (100-200 mesh silica gel, 0-70% EtOAc/Petroleum ether). The product was obtained as a solid (350 mg, 10.6%). TLC system: EtOAc: Pet ether (7:3). Rf value: 0.56. mp: 260-270° C.
Quantity
14.3 mmol
Type
reactant
Reaction Step One
Quantity
14.3 mmol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
42.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.7 mmol
Type
catalyst
Reaction Step Two
Name
Yield
10.6%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[N:11][N:12]3[CH:17]=[CH:16][CH:15]=[N:14][C:13]=23)O1.[Cl:19][C:20]1[CH:25]=[C:24](Cl)[N:23]=[CH:22][N:21]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:19][C:20]1[N:21]=[CH:22][N:23]=[C:24]([C:9]2[CH:10]=[N:11][N:12]3[CH:17]=[CH:16][CH:15]=[N:14][C:13]=23)[CH:25]=1 |f:2.3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
14.3 mmol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=NN2C1N=CC=C2)C
Name
Quantity
14.3 mmol
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
K3PO4
Quantity
42.7 mmol
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
1.4 mmol
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.7 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with Ar for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
again the mixture purged with Ar for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
ADDITION
Type
ADDITION
Details
EtOAc (800 mL) added
FILTRATION
Type
FILTRATION
Details
the mixture filtered through Celite®
WASH
Type
WASH
Details
The combined filtrate was washed with water (3×200 mL), 2N aq. HCl solution (400 mL), sat. aq. NaHCO3 and brine solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude compound as a brown residue
CUSTOM
Type
CUSTOM
Details
The crude compound 7f was purified by column chromatography (100-200 mesh silica gel, 0-70% EtOAc/Petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C=1C=NN2C1N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 10.6%
YIELD: CALCULATEDPERCENTYIELD 10.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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